(R)-Ethyl thiazolidine-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLNYSSTHJCIU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670013 | |

| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86028-91-3 | |

| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride chemical properties

An In-depth Technical Guide to (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride

This guide provides an in-depth analysis of this compound (CAS No: 86028-91-3), a pivotal chiral intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core chemical properties, synthesis methodologies, and critical applications, with a focus on the mechanistic insights that drive its utility in the field.

Introduction: A Versatile Chiral Building Block

This compound is a heterocyclic compound derived from the natural amino acid L-cysteine.[1] It exists as a white to off-white crystalline solid, valued primarily for its stereospecific structure.[2][3] This defined chirality is essential, making it a sought-after starting material or intermediate for the enantioselective synthesis of complex active pharmaceutical ingredients (APIs).[2] Its most prominent roles are as a key intermediate for the synthesis of the immunostimulant Pidotimod and as a prodrug for the intracellular delivery of L-cysteine.[3][4] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.[2]

dot

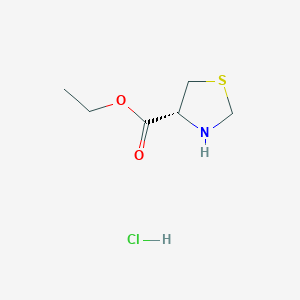

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties is critical for handling, reaction optimization, and formulation. The compound's characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 86028-91-3 | [3][5] |

| Molecular Formula | C₆H₁₂ClNO₂S | [3][5] |

| Molecular Weight | 197.68 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder/solid | [2][3][6] |

| Boiling Point | 289.7°C at 760 mmHg | [3][] |

| Flash Point | 129°C | [3] |

| Solubility | Enhanced solubility in polar solvents like water and alcohols | [2] |

| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere | [5][8] |

Synthesis and Purification: A Mechanistic Approach

The most common and efficient synthesis of this compound leverages the natural chirality of L-cysteine. The process involves two key transformations: thiazolidine ring formation and esterification.

Causality Behind Experimental Choices:

-

Starting Material: L-cysteine is the ideal precursor as it provides the necessary thiol (-SH) and amine (-NH₂) groups in the correct stereochemical configuration (R at the alpha-carbon, which becomes C4 in the final product).

-

Ring Formation: The thiazolidine ring is formed via a condensation reaction between the cysteine and an aldehyde, typically formaldehyde. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, while the thiol group subsequently attacks the resulting intermediate to close the five-membered ring. This reaction is often reversible.

-

Esterification & Salt Formation: The carboxylic acid is converted to an ethyl ester using ethanol. This step is crucial as the ester is often a more suitable functional group for subsequent synthetic steps (e.g., peptide coupling). Using ethanolic hydrogen chloride (HCl) serves a dual purpose: it catalyzes the Fischer esterification and protonates the basic nitrogen atom of the thiazolidine ring, forming the stable and easily handled hydrochloride salt.

dot

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis from L-Cysteine

This protocol describes a representative lab-scale synthesis.

Materials:

-

L-Cysteine (1.0 eq)

-

Formaldehyde (37% aqueous solution, 1.1 eq)

-

Ethanol (anhydrous)

-

Hydrogen Chloride (gas or concentrated HCl)

-

Diethyl ether

-

Deionized water

Procedure:

-

Ring Formation:

-

Dissolve L-cysteine in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5°C in an ice bath.

-

Slowly add the formaldehyde solution dropwise while maintaining the temperature below 10°C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of (R)-Thiazolidine-4-carboxylic acid can be monitored by TLC.

-

Expert Insight: This condensation is typically fast. The key is controlling the temperature to minimize side reactions. The product at this stage can be isolated, but it is often carried forward directly.

-

-

Esterification and Salt Formation:

-

Remove the water from the reaction mixture under reduced pressure (rotary evaporation).

-

To the resulting solid/oil, add a sufficient volume of anhydrous ethanol to dissolve the material.

-

Cool the ethanolic solution to 0°C and begin bubbling dry hydrogen chloride gas through it with vigorous stirring. Alternatively, a pre-made solution of HCl in ethanol can be used.

-

Trustworthiness Check: The reaction must be kept anhydrous to favor the formation of the ester over hydrolysis. Using dry HCl gas and anhydrous ethanol is critical for high yields.

-

Continue the addition of HCl until the solution is saturated. Allow the reaction to stir at room temperature overnight or gently reflux for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Isolation and Purification:

-

Reduce the volume of the ethanolic solution under vacuum.

-

Add diethyl ether to the concentrated solution to precipitate the hydrochloride salt. The product is generally insoluble in ether while impurities may remain in solution.

-

Stir the resulting slurry in the cold for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

The crude product can be recrystallized from an ethanol/ether solvent system if further purification is required.

-

Core Applications in Drug Development and Research

The utility of this molecule stems from its dual functionality as both a chiral synthon and a bioactive prodrug.

Intermediate for API Synthesis

As a chiral building block, it is integral to the synthesis of Pidotimod, an immunostimulatory agent.[3][9] The thiazolidine ring provides a rigid, stereochemically defined scaffold that chemists can elaborate upon to build the final complex molecular architecture of the drug. Its use ensures the final product has the correct enantiomeric purity, which is essential for therapeutic efficacy and safety.

Prodrug of L-Cysteine

A more sophisticated application is its use as a prodrug to deliver L-cysteine into cells.[4][10] L-cysteine is a crucial precursor to glutathione (GSH), the body's primary endogenous antioxidant. However, direct administration of L-cysteine is inefficient and potentially toxic due to its rapid oxidation.

Mechanism of Action: Thiazolidine-4-carboxylic acid derivatives act as masked forms of L-cysteine.[4] Once inside the cell, the thiazolidine ring is in equilibrium with its open-chain imine form. Under physiological pH, this imine can hydrolyze, slowly releasing L-cysteine and formaldehyde.[4][10] This controlled, intracellular release provides a sustained source of cysteine for GSH synthesis, thereby protecting cells from oxidative damage. This mechanism is particularly relevant in conditions associated with oxidative stress, such as acetaminophen-induced hepatotoxicity.[4]

dot

Caption: Mechanism of intracellular L-cysteine release from a thiazolidine prodrug.

Spectral Data for Characterization

Structural confirmation is typically achieved using a combination of spectroscopic methods. While exact peak positions can vary slightly based on the solvent and instrument, the expected signals are well-defined.

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | ~1.3 ppm (t, 3H): -CH₃ of the ethyl group.~4.3 ppm (q, 2H): -OCH₂- of the ethyl group.~3.2-3.5 ppm (m, 2H): -SCH₂- protons on the ring.~4.4-4.6 ppm (m, 1H): -NCH- proton at C4.~4.2-4.4 ppm (m, 2H): -NCH₂S- protons on the ring.~9.0-10.0 ppm (br s, 2H): -NH₂⁺- protons of the hydrochloride salt. |

| ¹³C NMR | ~14 ppm: -CH₃ of the ethyl group.~35 ppm: -SCH₂- carbon.~55 ppm: -NCH₂S- carbon.~63 ppm: -OCH₂- carbon.~70 ppm: -NCH- carbon at C4.~170 ppm: C=O of the ester. |

| FT-IR (cm⁻¹) | ~3000-2800: C-H stretching.~2700-2400: N-H stretching (broad, characteristic of amine salt).~1740: C=O stretching of the ester.~1200: C-O stretching. |

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.[5][11]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

-

Precautionary Statements: P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Storage and Incompatibilities: Store in a tightly sealed container in a dry, cool place away from strong oxidizing agents and strong bases.[2][11]

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Page loading... [guidechem.com]

- 3. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]

- 4. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]

- 6. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]

- 8. 86028-91-3|this compound|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. | Semantic Scholar [semanticscholar.org]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Molecular Structure and Application of (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride

Executive Summary: (R)-Ethyl thiazolidine-4-carboxylate hydrochloride is a pivotal chiral building block in modern organic and medicinal chemistry. Derived from the natural amino acid L-cysteine, this heterocyclic compound combines stereochemical purity with versatile reactivity, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its molecular structure, conformational dynamics, synthesis, and spectroscopic characterization. Furthermore, it explores its critical application in drug development, with a specific focus on its role as a precursor to the immunostimulant Pidotimod, offering researchers and drug development professionals a comprehensive resource for leveraging this compound's unique properties.

The Thiazolidine Scaffold: A Privileged Structure in Drug Discovery

In the landscape of pharmaceutical sciences, the quest for stereochemically pure and biologically active molecules is paramount. Chiral scaffolds—core molecular frameworks with defined three-dimensional arrangements—are the foundation upon which many successful drugs are built. The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, represents one such "privileged structure".[1] Its prevalence in nature, notably in the penicillin antibiotic family, and its synthetic accessibility have made it a cornerstone of medicinal chemistry.[1][2]

This compound, CAS No. 86028-91-3, emerges as a particularly valuable derivative.[3] Its structure is derived directly from L-cysteine, a natural amino acid, which endows it with a single, well-defined stereocenter at the C4 position. This inherent chirality is essential for creating enantiomerically pure drugs, where biological activity is often dependent on a precise molecular geometry. The presence of a reactive ethyl ester and a secondary amine (as its hydrochloride salt) provides two distinct handles for further chemical modification, establishing it as a versatile synthon for complex target molecules.

Physicochemical and Structural Properties

The compound typically presents as a white to off-white crystalline solid, a characteristic of its salt form.[4][5] The hydrochloride salt not only aids in purification and stability but also significantly enhances its solubility in polar solvents like water and alcohols, which is a practical advantage for reaction setup.[4]

| Property | Value |

| CAS Number | 86028-91-3[3][6][] |

| Molecular Formula | C₆H₁₂ClNO₂S[4][5][6] |

| Molecular Weight | 197.68 g/mol [3][5][6][8] |

| Appearance | White to off-white crystalline solid[4][5] |

| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride[][8] |

| Synonyms | Ethyl L-thiazolidine-4-carboxylate HCl, (R)-4-Thiazolidinecarboxylic acid ethyl ester HCl[4][5][] |

Elucidation of the Core Molecular Structure

The molecule's architecture consists of three key components:

-

The Thiazolidine Ring: A saturated five-membered ring with a thioether group at position 1 and an amine group at position 3.[1]

-

The (R)-Ethyl Carboxylate Group: An ester functional group attached to the chiral carbon (C4) of the ring. The "(R)" designation defines the absolute stereochemistry at this center.

-

The Hydrochloride Salt: The nitrogen atom of the thiazolidine ring is protonated, forming an ammonium salt with a chloride counter-ion. This protonation influences the ring's electronic properties and conformation.

Stereochemistry and Conformational Analysis

The biological function of chiral molecules is intimately linked to their 3D structure. The (R)-configuration at C4 is the most critical structural feature of this compound, dictating the stereochemical outcome of subsequent synthetic transformations.

Beyond its fixed configuration, the five-membered thiazolidine ring is not planar. It exists in dynamic equilibrium between non-planar conformations to minimize steric and torsional strain. The two most common conformations are the "envelope," where one atom (often the sulfur or C2) is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced on opposite sides of the plane.[9][10] The specific preferred conformation in the solid state or in solution can be influenced by substituents and intermolecular interactions like hydrogen bonding.[9][10]

Synthesis and Manufacturing Insights

The most common and efficient synthesis of this compound leverages L-cysteine as the chiral starting material, ensuring the desired (R)-stereochemistry is preserved.

Retrosynthetic Analysis & Mechanistic Principles

The synthesis follows a logical and well-established pathway. The core transformation is the formation of the thiazolidine ring via a condensation reaction between the aminothiol group of L-cysteine and an aldehyde, typically formaldehyde.[1][11] This reaction proceeds through the formation of a transient Schiff base (imine) between the amine and the aldehyde, which is then intramolecularly attacked by the thiol group to close the ring. The subsequent step is a Fischer esterification of the carboxylic acid with ethanol, catalyzed by a strong acid like HCl, which conveniently also forms the final hydrochloride salt.

Protocol for Laboratory-Scale Synthesis

This protocol describes a self-validating system where the reaction progress can be monitored by standard techniques (e.g., TLC) and the product identity confirmed by spectroscopic analysis.

Materials: L-cysteine, 37% aqueous formaldehyde solution, ethanol (absolute), concentrated hydrochloric acid.

Step 1: Thiazolidine Ring Formation

-

In a round-bottom flask, dissolve L-cysteine (1.0 eq) in deionized water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add aqueous formaldehyde (1.1 eq) dropwise while maintaining the temperature below 10 °C. Causality: This exothermic condensation reaction is controlled at low temperature to prevent side reactions.

-

Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of L-cysteine.

-

Concentrate the reaction mixture under reduced pressure to obtain crude (R)-thiazolidine-4-carboxylic acid as a solid.

Step 2: Esterification and Salt Formation

-

Suspend the crude solid from Step 1 in absolute ethanol.

-

Cool the suspension in an ice bath and slowly add concentrated HCl (catalytic to stoichiometric amount) dropwise. Causality: HCl acts as the catalyst for Fischer esterification and subsequently protonates the amine to form the hydrochloride salt, driving the reaction to completion and aiding in product precipitation/crystallization.

-

Reflux the mixture for 4-6 hours, monitoring by TLC for the formation of the ethyl ester.

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystalline product by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum.

Spectroscopic Characterization and Analytical Validation

Structural confirmation is achieved through a combination of standard spectroscopic techniques. The following data represent the expected spectral features for this molecule.

| Technique | Expected Key Features |

| ¹H NMR | ~4.2 ppm (q): -O-CH₂ -CH₃ of the ethyl group.~1.3 ppm (t): -O-CH₂-CH₃ of the ethyl group.~4.5-4.8 ppm (m): CH proton at the chiral C4 center.~3.2-3.6 ppm (m): Diastereotopic CH₂ protons at C5.~4.3-4.5 ppm (m): CH₂ protons at C2.Broad signals: NH₂ ⁺ protons. |

| ¹³C NMR | ~170 ppm: C =O of the ester.~65-70 ppm: C H at the C4 position.~62 ppm: -O-C H₂-CH₃ of the ethyl group.~45-50 ppm: C H₂ at the C2 position.~30-35 ppm: C H₂ at the C5 position.~14 ppm: -O-CH₂-C H₃ of the ethyl group. |

| FT-IR (cm⁻¹) | ~2400-3000 (broad): N-H stretch of the secondary ammonium salt.~1740: C=O stretch of the ester.~1200: C-O stretch of the ester. |

| Mass Spec (ESI+) | m/z ~162.06: [M+H]⁺ of the free base (C₆H₁₁NO₂S). |

Applications in Pharmaceutical Development

The primary value of this compound lies in its application as a chiral intermediate for synthesizing high-value active pharmaceutical ingredients (APIs).[5]

Case Study: Synthesis of Pidotimod

A prominent example of its utility is in the synthesis of Pidotimod, an immunostimulatory agent used to treat recurrent respiratory and urinary tract infections.[5][6] The thiazolidine ring of the starting material becomes the core of the final Pidotimod structure. The synthesis involves the acylation of the secondary amine in the thiazolidine ring.

Broader Utility in Medicinal Chemistry

The thiazolidine scaffold is a key component in a wide range of biologically active molecules. Derivatives have been investigated for numerous therapeutic areas:

-

ACE Inhibitors: The constrained ring structure mimics the proline residue found in many angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension.[12][13]

-

Anticancer Agents: Thiazolidin-4-one derivatives, closely related structures, have shown significant potential as anticancer agents by inhibiting various enzymes involved in tumor growth.[14]

-

Antidiabetic Drugs: The thiazolidinedione class of drugs (e.g., Pioglitazone) for treating type 2 diabetes features a related core structure.[11]

By providing a stereochemically defined and synthetically versatile entry point, this compound enables the rapid generation of compound libraries for screening and the efficient scale-up of promising drug candidates.

Handling, Storage, and Safety

For optimal shelf life and to maintain its purity, the compound should be stored under an inert atmosphere at room temperature.[3][6] It should be kept in a tightly sealed container in a dry, well-ventilated area away from strong oxidizing agents and bases.[4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Acute exposure may cause respiratory tract and eye irritation.[4]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its molecular structure, defined by the chiral thiazolidine ring, offers a robust and reliable platform for the asymmetric synthesis of complex pharmaceuticals. A thorough understanding of its properties, from conformational behavior to spectroscopic signatures, allows researchers to fully exploit its synthetic potential. As demonstrated by its role in the production of Pidotimod and its relevance to other therapeutic classes, this compound will continue to be a cornerstone for the development of next-generation medicines.

References

- 1. Thiazolidine - Wikipedia [en.wikipedia.org]

- 2. Thiazolidine ring conformation is not connected with potency of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 86028-91-3|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]

- 6. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]

- 8. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nveo.org [nveo.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical characteristics of (R)-Ethyl thiazolidine-4-carboxylate HCl

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride

Executive Summary

This compound (CAS No: 86028-91-3) is a pivotal chiral intermediate in modern organic and medicinal chemistry. This technical guide provides a comprehensive overview of its essential physicochemical characteristics, analytical methodologies, and applications for an audience of researchers, scientists, and drug development professionals. We delve into the compound's structural features, solubility, thermal properties, and spectroscopic profile, explaining the scientific causality behind its properties and the protocols used for its characterization. The significance of these characteristics is contextualized within its primary application as a key starting material for the synthesis of Pidotimod, an immunostimulant drug, and other complex chiral molecules. This document serves as a practical, in-depth resource for understanding and utilizing this versatile chemical building block.

Introduction: A Key Chiral Building Block

This compound is a heterocyclic compound derived from the natural amino acid L-cysteine. Its structure incorporates a stable thiazolidine ring with a defined stereocenter at the 4-position, making it an invaluable asset in asymmetric synthesis. The presence of the hydrochloride salt enhances its stability and modifies its solubility, rendering it highly practical for various synthetic applications.[1]

In the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount, as the biological activity of a drug often resides in a single enantiomer. This compound serves as a robust chiral synthon, allowing for the precise introduction of the thiazolidine moiety into larger, more complex molecular architectures.[1] Its most notable application is as a critical intermediate in the multi-step synthesis of Pidotimod, where the integrity of its stereocenter is essential for the final drug's therapeutic efficacy.[2][3][4] Beyond this, it is also utilized as a precursor for chiral ligands in catalysis and in the development of novel agrochemicals.[1]

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all scientific work. The key identifiers and structural details are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | [] |

| CAS Number | 86028-91-3 | [1][2][][6][7][8][9][10][11] |

| Molecular Formula | C₆H₁₂ClNO₂S | [1][3][6][10][12] |

| Molecular Weight | 197.68 g/mol | [2][3][6][10][12] |

| SMILES Code | O=C([C@H]1NCSC1)OCC.[H]Cl | [6] |

| InChI Key | SQRLNYSSTHJCIU-JEDNCBNOSA-N | [][6][8] |

The molecule consists of a saturated five-membered ring containing both sulfur and nitrogen atoms (a thiazolidine). The ethyl ester group at the 4-position is attached to the chiral center, which has the (R) configuration. The hydrochloride salt is formed at the secondary amine within the ring, increasing the compound's polarity and stability.

Core Physicochemical Properties and Their Significance

The physical and chemical properties of a starting material dictate its handling, reaction conditions, and purification strategies.

| Property | Typical Value | Significance in Application |

| Appearance | White to off-white crystalline powder/solid | Provides an initial, rapid assessment of material quality and purity.[1][2][7][9] |

| Melting Point | 95 - 98 °C | A sharp, defined melting range is a critical indicator of high purity.[7] |

| Solubility | Moderately soluble in water; readily soluble in methanol, ethanol | Crucial for selecting appropriate reaction solvents and purification methods (e.g., crystallization, extraction).[1][7] |

| Density | ~1.3 g/cm³ | Useful for process scale-up calculations and reactor volume planning.[7] |

| Boiling Point | 289.7 °C at 760 mmHg | Indicates thermal stability; relevant for high-temperature reactions or distillation-based purifications.[2][3][] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. | Defines the necessary conditions to prevent degradation and maintain the compound's integrity over time.[1][2][8] |

Causality Behind the Properties

-

Solubility: The presence of the ester and, more importantly, the hydrochloride salt of the secondary amine, introduces significant polarity. This allows the molecule to readily dissolve in polar protic solvents like water and alcohols through hydrogen bonding and ion-dipole interactions.[1][7] This property is intentionally engineered into the molecule, as the free-base form would be significantly less water-soluble.

-

Melting Point: The crystalline solid structure is held together by a lattice of ionic interactions (between the ammonium cation and chloride anion) and intermolecular forces. The energy required to overcome these forces determines the melting point. Impurities disrupt this crystal lattice, typically causing a depression and broadening of the melting range, making it a reliable purity check.

-

Stability: The thiazolidine ring is generally stable. However, as an ester, the compound is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the ethyl group. Storing it in a dry environment is crucial to prevent this. The hydrochloride form protects the amine from unwanted side reactions, such as oxidation.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of (R)-Ethyl thiazolidine-4-carboxylate HCl is a non-negotiable step in any research or manufacturing process. A multi-technique approach is essential for unambiguous characterization.

Spectroscopic Profile (Expected Features)

While specific spectra are proprietary to the manufacturer, the expected features based on the molecular structure are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the proton framework. Key expected signals include a triplet and a quartet characteristic of the ethyl ester group (-OCH₂CH₃), a series of multiplets for the non-equivalent protons on the thiazolidine ring, and a broad, exchangeable signal for the N-H proton of the ammonium salt.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides a count of unique carbon atoms. One would expect to see a signal for the ester carbonyl carbon (~170 ppm), signals for the two carbons of the ethyl group, and three distinct signals for the carbons comprising the thiazolidine ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy identifies the functional groups present. The spectrum will be dominated by a strong C=O stretching vibration for the ester (~1730-1750 cm⁻¹). A broad absorption in the 2400-3200 cm⁻¹ range is characteristic of the N-H stretch of a secondary ammonium salt. C-O, C-N, and C-S stretching bands will also be present in the fingerprint region.

-

Mass Spectrometry (MS): This technique confirms the molecular weight. Using electrospray ionization (ESI), the expected mass-to-charge ratio (m/z) would correspond to the free base of the molecule (C₆H₁₁NO₂S), which has a monoisotopic mass of approximately 161.05 Da.[13][14]

Chromatographic Purity

-

HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed to separate the main compound from any impurities arising from synthesis or degradation.

Key Experimental Methodologies

The following sections outline the workflows and protocols central to the synthesis and quality control of this compound.

General Synthesis and Characterization Workflow

The synthesis of (R)-Ethyl thiazolidine-4-carboxylate HCl typically begins with L-cysteine, leveraging its inherent chirality.[7] The subsequent characterization is a rigorous, multi-step process to ensure the material meets specifications before use.

Caption: High-level workflow for synthesis and quality control.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a representative method for assessing the purity of the title compound.

Objective: To quantify the purity of (R)-Ethyl thiazolidine-4-carboxylate HCl and identify any related impurities.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Sample Diluent: 50:50 Water:Acetonitrile.

-

(R)-Ethyl thiazolidine-4-carboxylate HCl sample.

-

Reference standard of known purity.

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of ~1 mg/mL.

-

Standard Preparation: Prepare a reference standard solution at the same concentration (~1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 5% B

-

19-25 min: Re-equilibration at 5% B

-

-

-

Analysis: Inject the blank (diluent), followed by the reference standard, and then the sample.

-

Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample by area percent (Area of main peak / Total area of all peaks * 100%). Confirm the identity of the main peak by comparing its retention time to that of the reference standard.

Trustworthiness Check: The use of a validated reference standard ensures the primary peak is correctly identified. The gradient elution is designed to separate both more polar and less polar impurities from the main analyte, providing a comprehensive purity profile.

Role in Pharmaceutical Synthesis

The primary value of (R)-Ethyl thiazolidine-4-carboxylate HCl lies in its ability to serve as a structurally important and stereochemically defined fragment for building larger drug molecules.

Caption: Role as a key starting material in API synthesis.

In the synthesis of Pidotimod, the thiazolidine ring from this starting material becomes the core of the final API. The synthetic route involves coupling the thiazolidine moiety with other chemical fragments. Using the enantiomerically pure (R)-form of the starting material is critical because it directly translates to the correct stereochemistry in the final drug product, which is essential for its immunological activity. Any deviation in the stereochemical purity of the starting material would lead to impurities in the final API that are difficult to remove and could have different pharmacological or toxicological profiles.

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

Primary Hazards: The compound is considered to have moderate toxicity.[1] It may cause irritation to the eyes and respiratory system upon acute exposure and may be harmful if inhaled or comes into contact with skin.[1][15]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk. Avoid generating dust.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Conclusion

This compound is a well-characterized and highly valuable chiral intermediate. Its physicochemical properties—notably its solid, crystalline nature, defined melting point, and solubility in polar organic solvents—make it a practical and reliable reagent for complex organic synthesis. The hydrochloride salt form enhances its stability and handling characteristics. A thorough understanding of its spectroscopic and chromatographic profiles is essential for ensuring the identity and purity required for pharmaceutical applications, particularly in the synthesis of Pidotimod. This guide provides the foundational knowledge for scientists and researchers to confidently and safely incorporate this critical building block into their synthetic and drug development programs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]

- 3. Best Ethyl L-thiazolidine-4-carboxylate HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 4. nbinno.com [nbinno.com]

- 6. 86028-91-3 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. Ethyl L-thiazolidine-4-Carboxylate Hcl BP EP USP CAS 86028-91-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. 86028-91-3 | CAS DataBase [m.chemicalbook.com]

- 9. Ethyl L-thiazolidine-4-carboxylate Hydrochloride CAS 86028-91-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]

- 11. 86028-91-3|this compound|BLD Pharm [bldpharm.com]

- 12. Ethyl L-thiazolidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. Ethyl (R)-thiazolidine-4-carboxylate | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PubChemLite - Ethyl l-thiazolidine-4-carboxylate hydrochloride (C6H11NO2S) [pubchemlite.lcsb.uni.lu]

- 15. fishersci.com [fishersci.com]

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride

Executive Summary

This compound is a synthetic, chiral molecule that primarily functions as a highly bioavailable prodrug of the amino acid L-cysteine.[1] Its mechanism of action is not centered on direct interaction with a specific receptor or enzyme but rather on its metabolic conversion into L-cysteine. This liberated L-cysteine serves as the crucial, rate-limiting substrate for the biosynthesis of glutathione (GSH), the most abundant and important endogenous antioxidant in mammalian cells.[2][3] By augmenting the intracellular pool of L-cysteine, the compound effectively enhances the cell's capacity to synthesize glutathione, thereby bolstering its defenses against oxidative stress, detoxifying xenobiotics, and modulating immune function. This guide provides a detailed examination of this mechanism, from bioactivation to the downstream pharmacological effects of glutathione enhancement.

Introduction to this compound

This compound is a white to off-white crystalline solid, typically encountered as a hydrochloride salt to improve its stability and solubility in polar solvents.[4] It is a derivative of thiazolidine-4-carboxylic acid, a cyclic sulfur-containing amino acid analog.[5][6]

Chemical Properties and Structure

The compound's structure features a thiazolidine ring, which is key to its function as a protected form of L-cysteine, and an ethyl ester group at the 4-position carboxylic acid.

| Property | Value | Source |

| CAS Number | 86028-91-3 | [7][8] |

| Molecular Formula | C₆H₁₂ClNO₂S | [7][9] |

| Molecular Weight | 197.68 g/mol | [7] |

| Appearance | White crystalline powder | [4][7] |

| Boiling Point | 289.7°C at 760 mmHg | [7] |

| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | [] |

Rationale for Use: The L-Cysteine Delivery Challenge

Direct administration of L-cysteine presents significant challenges. The free thiol (-SH) group in its side chain makes it highly reactive and susceptible to rapid oxidation in the bloodstream and gastrointestinal tract, limiting its bioavailability. The development of prodrugs like this compound or N-acetyl-l-cysteine (NAC) provides a strategic solution.[11] By masking the reactive thiol and amino groups within the thiazolidine ring, the molecule is more stable, allowing for efficient delivery to cells where it can be converted into its active form.

Core Mechanism of Action: A Prodrug for L-Cysteine Delivery

The central tenet of the compound's action is its role as a precursor that replenishes intracellular L-cysteine levels. This process involves two key stages: bioactivation of the prodrug and the subsequent utilization of L-cysteine in the glutathione synthesis pathway.

Bioactivation Pathway: From Prodrug to Active Amino Acid

Upon cellular uptake, this compound undergoes metabolic conversion. While the precise enzymatic pathway for this specific ethyl ester is not extensively detailed in the provided literature, the metabolism of related thiazolidine carboxylic acids provides a strong model. The process likely involves two primary steps:

-

Ester Hydrolysis: Intracellular esterases cleave the ethyl ester bond, yielding ethanol and (R)-thiazolidine-4-carboxylic acid (also known as thioproline).

-

Thiazolidine Ring Opening: The thiazolidine ring undergoes hydrolysis to release L-cysteine. Studies on related compounds suggest this ring-opening can occur non-enzymatically at physiological pH or may be facilitated by enzymes like mitochondrial proline oxidase, which can oxidize the ring, leading to its subsequent hydrolysis.[1][12]

This sequential conversion effectively delivers L-cysteine directly into the cell, bypassing the limitations of its direct administration.

Caption: Bioactivation of the prodrug to L-cysteine and its incorporation into glutathione.

L-Cysteine: The Rate-Limiting Precursor for Glutathione Synthesis

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a tripeptide synthesized in a two-step, ATP-dependent process.[3][13] The first step, catalyzed by glutamate-cysteine ligase (GCL), combines L-glutamate and L-cysteine. This reaction is the primary rate-limiting step in overall glutathione synthesis.[3] Consequently, the availability of intracellular L-cysteine is the critical determinant of the cell's capacity to produce glutathione.[2] By providing a steady supply of L-cysteine, this compound directly fuels this pathway, leading to elevated glutathione levels.

Downstream Pharmacological Effects: Augmentation of the Glutathione System

Elevating glutathione levels has profound effects on cellular homeostasis and defense mechanisms.

Glutathione: The Master Antioxidant

The thiol group (-SH) of glutathione's cysteine residue is a potent reducing agent. It directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals, superoxide anions, and nitric oxide. In this process, two molecules of reduced glutathione (GSH) are oxidized to form glutathione disulfide (GSSG). The cell regenerates GSH from GSSG using the NADPH-dependent enzyme glutathione reductase, thus maintaining a high GSH/GSSG ratio, which is critical for cellular redox balance.[3]

References

- 1. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine [ouci.dntb.gov.ua]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]

- 8. 86028-91-3|this compound|BLD Pharm [bldpharm.com]

- 9. Ethyl L-thiazolidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Thiazolidine Carboxylic Acid Esters: A Technical Guide for Drug Development Professionals

Abstract

Thiazolidine carboxylic acid esters represent a pivotal class of heterocyclic compounds, the significance of which has progressively amplified within the realms of medicinal chemistry and drug development. This guide provides an in-depth exploration of their discovery, historical evolution, and the fundamental synthetic strategies that have defined their utility. We will dissect the causal underpinnings of experimental designs, from foundational cyclization reactions to the strategic implementation of these molecules as prodrugs. This document serves as a comprehensive technical resource for researchers and scientists, offering not only a historical narrative but also actionable experimental protocols and mechanistic insights to facilitate future innovation.

Introduction: The Emergence of a Versatile Scaffold

The thiazolidine ring, a saturated five-membered heterocycle containing both sulfur and nitrogen atoms, forms the core of a diverse family of biologically active molecules.[1] Its derivatives, particularly thiazolidine-4-carboxylic acids and their corresponding esters, have garnered substantial interest due to their inherent biocompatibility and chemical tractability. The strategic importance of this scaffold lies in its ability to serve as a stable, yet cleavable, carrier for therapeutic agents, most notably as a prodrug for the essential amino acid L-cysteine.[2][3] This guide will trace the scientific journey from the initial discovery of the parent acid to the sophisticated design of its ester derivatives as targeted therapeutic agents.

Historical Perspective: From Fundamental Synthesis to Therapeutic Application

The story of thiazolidine carboxylic acid esters begins with the foundational work on the parent acid. In a seminal 1937 paper, Ratner and Clarke detailed the synthesis of L-thiazolidine-4-carboxylic acid through the condensation of L-cysteine with formaldehyde.[4] This straightforward cyclization reaction laid the groundwork for the entire field. For a related class of compounds, the thiazolidinediones (TZDs), the initial synthesis was reported even earlier by Kallenberg in 1923, highlighting the early interest in this heterocyclic core.[5]

The conceptual leap to utilizing these compounds as prodrugs, particularly for L-cysteine, marked a significant turning point. The esterification of the carboxylic acid moiety offered a means to mask the polarity of the acid, potentially improving bioavailability and cellular uptake. Once inside the body, these esters are designed to be hydrolyzed, releasing the parent thiazolidine carboxylic acid, which can then undergo non-enzymatic ring-opening to liberate L-cysteine.[2] This strategy addresses the inherent instability and poor pharmacokinetic profile of administering L-cysteine directly. By the mid-20th century, various simple alkyl esters, such as the methyl, ethyl, and cetyl esters of thiazolidine-4-carboxylic acid, were being described in patent literature, indicating their growing importance in applied chemistry.[4] A notable 1984 study solidified the prodrug concept by demonstrating the protective effects of 2-substituted thiazolidine-4(R)-carboxylic acids against acetaminophen-induced hepatotoxicity in mice, directly attributing the effect to the in vivo release of L-cysteine.[2]

Core Synthetic Methodologies: A Self-Validating System

The synthesis of thiazolidine carboxylic acid esters is rooted in fundamental organic chemistry principles. The methodologies described herein are designed to be robust and reproducible, forming a self-validating system for researchers.

Formation of the Thiazolidine-4-Carboxylic Acid Core

The cornerstone of synthesizing these esters is the initial formation of the thiazolidine ring. This is typically achieved through a condensation reaction between L-cysteine and an aldehyde or ketone.[1] The choice of the carbonyl compound is a critical experimental decision, as it determines the substitution at the C2 position of the thiazolidine ring, which in turn influences the stability and biological activity of the final product.

References

- 1. Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US3243346A - Thiazolidine-4-carboxylic acid and its esters in a hair compositions method - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Solubility Landscape of (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Crucial Role of Solubility in Pharmaceutical Development

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride is a vital chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its journey from a laboratory curiosity to a key component in modern therapeutics hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility. The solubility of this intermediate dictates critical downstream processes, including reaction kinetics, purification strategies, and ultimately, the formulation of the final drug product. This guide provides an in-depth exploration of the solubility of this compound in a range of organic solvents, offering both empirical data and the underlying theoretical principles to empower researchers, scientists, and drug development professionals in their quest for efficient and robust pharmaceutical manufacturing.

As a white to off-white crystalline solid, the hydrochloride salt form of (R)-Ethyl thiazolidine-4-carboxylate enhances its polarity and, consequently, its solubility in polar solvents.[1][3] This guide will delve into the nuanced interplay of solvent properties and solute characteristics that govern its dissolution, providing a practical framework for solvent selection and optimization in synthetic and formulation workflows.

Understanding the Molecular Basis of Solubility: Key Influencing Factors

The solubility of a solute in a given solvent is a complex phenomenon governed by the principle of "like dissolves like."[4] This principle is, in turn, dictated by the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following factors are of primary importance:

-

Polarity: The presence of the hydrochloride salt, the ester functional group, and the heteroatoms (nitrogen and sulfur) within the thiazolidine ring imparts a significant degree of polarity to the molecule. Consequently, it exhibits greater solubility in polar solvents capable of forming strong dipole-dipole interactions.[5]

-

Hydrogen Bonding: The N-H bond in the thiazolidine ring and the presence of the chloride ion make the molecule a potential hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding, particularly protic solvents like alcohols, are expected to be effective in solvating this compound.[5][6][7] The formation of intermolecular hydrogen bonds between the solute and solvent can significantly enhance solubility.[8][9]

-

Temperature: For most solid solutes, solubility increases with temperature.[10] This is because the dissolution process is often endothermic, and an increase in temperature provides the necessary energy to overcome the crystal lattice energy of the solid and disrupt the intermolecular forces within the solvent.

-

Molecular Size and Structure: While larger molecules can sometimes be less soluble, the specific arrangement of functional groups and the overall molecular architecture play a more critical role. The relatively compact structure of this compound is favorable for dissolution.

The interplay of these factors creates a unique solubility profile for the compound across different classes of organic solvents.

Caption: Key factors influencing the solubility of the target compound.

Quantitative Solubility Profile in Common Organic Solvents

A comprehensive study by Qiu et al. (2021) provides valuable experimental data on the mole fraction solubility of this compound in fifteen different organic solvents at temperatures ranging from 283.15 K to 323.15 K.[5][11] The following table summarizes these findings, offering a practical reference for solvent screening.

| Solvent | Class | Polarity (Dielectric Constant) | Hydrogen Bonding | Solubility Trend (Mole Fraction) |

| Water | Protic | 80.1 | Donor & Acceptor | Very High |

| Methanol | Protic | 32.7 | Donor & Acceptor | High |

| Ethanol | Protic | 24.5 | Donor & Acceptor | High |

| n-Propanol | Protic | 20.1 | Donor & Acceptor | Moderate |

| Isopropanol | Protic | 18.3 | Donor & Acceptor | Moderate |

| n-Butanol | Protic | 17.8 | Donor & Acceptor | Low to Moderate |

| Isobutanol | Protic | 17.7 | Donor & Acceptor | Low |

| sec-Butanol | Protic | 15.8 | Donor & Acceptor | Low |

| Acetone | Aprotic | 20.7 | Acceptor | High |

| 2-Butanone | Aprotic | 18.5 | Acceptor | Moderate |

| Acetonitrile | Aprotic | 37.5 | Acceptor | Very Low |

| Dichloromethane | Aprotic | 9.1 | Weak Acceptor | Low |

| Methyl Acetate | Aprotic | 6.7 | Acceptor | Low |

| Ethyl Acetate | Aprotic | 6.0 | Acceptor | Low |

| 1,4-Dioxane | Aprotic | 2.2 | Acceptor | Low to Moderate |

Data synthesized from Qiu et al. (2021).[5][11]

The data reveals a clear trend: polar protic solvents and some polar aprotic solvents like acetone are generally good solvents for this compound. The solubility in alcohols tends to decrease as the carbon chain length increases, which can be attributed to the decreasing polarity and increasing steric hindrance of the solvent.[5] The very low solubility in acetonitrile, despite its high polarity, highlights the critical role of specific solute-solvent interactions, such as hydrogen bonding, which are less favorable with acetonitrile compared to protic solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility is fundamental for process development and optimization. The shake-flask method, followed by gravimetric or spectroscopic analysis, is considered the gold standard for determining thermodynamic solubility due to its reliability.[1][12]

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound (pure solid)

-

Selected organic solvent (analytical grade)

-

Screw-capped vials or flasks

-

Shaking incubator or water bath with temperature control

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Oven

-

UV-Vis spectrophotometer or HPLC system (for spectroscopic analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the bottom of the vial to ensure saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility is constant).[11]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed, dry evaporating dish.[3][12]

-

Record the total weight of the dish and the solution.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the remaining solid residue in an oven at a suitable temperature until a constant weight is achieved.[12]

-

The weight of the residue corresponds to the mass of the dissolved solute.

-

-

Spectroscopic Analysis (UV-Vis or HPLC):

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted sample.

-

Calculate the concentration of the solute in the original supernatant using the calibration curve.

-

-

-

Calculation of Solubility:

-

Gravimetric Method: Solubility ( g/100 mL) = (mass of residue / volume of supernatant) x 100.

-

Spectroscopic Method: Solubility ( g/100 mL) = (concentration from calibration curve x dilution factor x volume of supernatant) / 100.

-

Caption: Workflow for the shake-flask solubility determination method.

Conclusion and Future Perspectives

A thorough understanding of the solubility of this compound is indispensable for the efficient development of pharmaceuticals. This guide has provided a comprehensive overview of its solubility in various organic solvents, the underlying physicochemical principles, and a detailed experimental protocol for its determination. The presented data and methodologies offer a solid foundation for rational solvent selection, process optimization, and formulation design.

Future research could explore the use of co-solvents to further enhance solubility in specific systems, as well as the development of predictive computational models to accelerate solvent screening. As the pharmaceutical industry continues to evolve, a deep understanding of the fundamental properties of key intermediates like this compound will remain a cornerstone of successful drug development.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmajournal.net [pharmajournal.net]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Role of hydrogen bonding on the spectroscopic properties of thiazolidinedione derivatives in homogeneous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. al-kindipublisher.com [al-kindipublisher.com]

- 9. al-kindipublishers.org [al-kindipublishers.org]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. uomus.edu.iq [uomus.edu.iq]

A Technical Guide to the Spectroscopic Characterization of (R)-Ethyl Thiazolidine-4-carboxylate Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Chiral Building Block

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride is a crucial chiral intermediate in synthetic organic chemistry and pharmaceutical development. As a derivative of L-cysteine, it incorporates a stereocenter, a thiazolidine ring, and an ethyl ester, making it a versatile precursor for a range of bioactive molecules. It is notably used as an intermediate in the synthesis of Pidotimod, a synthetic immunostimulant.[1] The precise characterization of this compound is paramount to ensure purity, confirm stereochemical integrity, and validate its structure before its use in multi-step syntheses.

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize this compound (CAS No: 86028-91-3).[2][3] We will delve into the interpretation of the spectra, explaining the causal relationships between the molecular structure and the observed spectroscopic signals, and provide standardized protocols for data acquisition.

Molecular Structure and Key Features

Before analyzing the spectra, it is essential to understand the molecule's structure.

-

Key Functional Groups:

-

Secondary amine (as a hydrochloride salt)

-

Thioether within the thiazolidine ring

-

Ethyl ester

-

-

Chiral Center: The carbon at the 4-position (C4) of the thiazolidine ring, derived from the (R)-configuration of L-cysteine.

The protonation of the secondary amine to form the hydrochloride salt is a critical feature, as it significantly influences the chemical environment of nearby protons and carbons, a fact that will become evident in the NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a polar aprotic solvent like DMSO-d₆ is often employed due to the high polarity of the hydrochloride salt.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The protonation of the ring nitrogen leads to observable signals for the N-H protons and induces diastereotopicity in the methylene protons at C2 and C5.

| Proton Assignment | Chemical Shift (δ) ppm (Typical) | Multiplicity | Coupling Constant (J) Hz | Integration | Rationale for Assignment |

| -NH₂⁺- | 9.5 - 11.0 | Broad Singlet | - | 2H | The acidic protons on the positively charged nitrogen are highly deshielded and often exchange, leading to a broad signal. |

| H4 | 4.4 - 4.6 | dd | ~4.5, 9.0 | 1H | This methine proton is coupled to the two diastereotopic protons on the adjacent C5 methylene group. Its position is downfield due to the adjacent ester and nitrogen. |

| -OCH₂CH₃ | 4.1 - 4.3 | q | ~7.1 | 2H | The methylene protons of the ethyl group are coupled to the three methyl protons, resulting in a quartet. |

| H2 (axial & eq.) | 4.2 - 4.5 | m | - | 2H | These methylene protons are adjacent to both the sulfur atom and the protonated nitrogen, resulting in a complex, downfield multiplet. |

| H5 (axial & eq.) | 3.3 - 3.5 | m | - | 2H | These diastereotopic methylene protons are adjacent to the chiral center (C4) and coupled to H4, appearing as a multiplet. |

| -OCH₂CH₃ | 1.2 - 1.4 | t | ~7.1 | 3H | The terminal methyl group of the ethyl ester is coupled to the adjacent methylene group, giving a characteristic triplet. |

Note: The exact chemical shifts can vary based on solvent and concentration. The data presented is a representative interpretation based on analogous structures.[4]

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm (Typical) | Rationale for Assignment |

| C=O (Ester) | 168 - 172 | The carbonyl carbon of the ester group is the most deshielded carbon in the molecule.[5] |

| C4 | 63 - 67 | This methine carbon is attached to the deshielding nitrogen and the ester group. |

| -OCH₂CH₃ | 60 - 64 | The methylene carbon of the ethyl ester is directly attached to the electronegative oxygen atom. |

| C2 | 45 - 50 | This methylene carbon is situated between the electron-withdrawing nitrogen and the sulfur atom. |

| C5 | 33 - 37 | The C5 methylene carbon is adjacent to the chiral center and the sulfur atom. |

| -OCH₂CH₃ | 13 - 15 | The terminal methyl carbon of the ethyl group is the most upfield signal. |

Note: Representative values based on published data for similar thiazolidine structures.[6][7]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic confirmation of this compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) (Typical) | Vibrational Mode | Functional Group Assignment |

| 2400 - 3000 (broad) | N-H Stretch | Secondary Amine Hydrochloride (-NH₂⁺-) |

| 2850 - 2980 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1735 - 1750 | C=O Stretch | Ester Carbonyl[5] |

| 1180 - 1250 | C-O Stretch | Ester (C-O-C) |

| 600 - 700 | C-S Stretch | Thioether |

The most diagnostic peaks are the strong carbonyl stretch of the ester and the very broad absorption in the 2400-3000 cm⁻¹ region, which is characteristic of an amine salt.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. Electrospray Ionization (ESI) in positive mode is a suitable technique for this polar, pre-salted compound.

-

Expected Molecular Ion: The analysis is performed on the free base form after the loss of HCl. The molecular formula of the free base is C₆H₁₁NO₂S.[8]

-

Exact Mass: 161.05 g/mol .[8]

-

Observed Ion (ESI+):

-

[M+H]⁺: The most abundant ion should be observed at m/z ≈ 162.06. This corresponds to the protonated free base.

-

-

Key Fragmentation Patterns:

-

A significant fragment often corresponds to the loss of the ethoxy group (-OCH₂CH₃) from the protonated molecule, resulting in an acylium ion.

-

Another common fragmentation pathway involves the loss of the entire ethyl carboxylate group (-COOCH₂CH₃).

-

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required (e.g., 1024 or more). Reference the spectrum to the DMSO solvent peak (δ ≈ 39.52 ppm).

FT-IR Spectroscopy Protocol

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan prior to the sample scan.

-

Data Processing: Process the data to show the spectrum in terms of transmittance or absorbance.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Acquisition: Infuse the sample solution into the ESI source operating in positive ion mode. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight of the free base.

Conclusion: An Integrated Spectroscopic Portrait

The collective data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the stereochemical environment. IR spectroscopy validates the presence of key functional groups, particularly the ester and the amine salt. Finally, mass spectrometry confirms the molecular weight. Together, these techniques form a self-validating system, ensuring the identity and purity of this vital synthetic intermediate for its application in research and drug development.

References

- 1. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]

- 2. 86028-91-3|this compound|BLD Pharm [bldpharm.com]

- 3. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]

- 4. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl (R)-thiazolidine-4-carboxylate | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for using (R)-Ethyl thiazolidine-4-carboxylate hydrochloride in peptide synthesis

Application Note & Protocol

Topic: Protocol for Utilizing (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride in Advanced Peptide Synthesis

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the use of this compound as a precursor for the thiazolidine (Thz) protected cysteine in synthetic peptide chemistry. The thiazolidine moiety serves as a robust and selectively cleavable protecting group for N-terminal cysteine residues, a critical requirement for complex strategies like sequential Native Chemical Ligation (NCL). We will explore the underlying chemical principles, provide step-by-step protocols for incorporation during Solid-Phase Peptide Synthesis (SPPS), and detail various methods for the crucial deprotection step to reveal the free cysteine amine for ligation. This document is intended for researchers, chemists, and drug development professionals engaged in the chemical synthesis of complex peptides and proteins.

Introduction: The N-Terminal Cysteine Challenge in Convergent Peptide Synthesis

The chemical synthesis of large proteins is predominantly achieved by assembling smaller, unprotected peptide segments. Native Chemical Ligation (NCL) stands as the most powerful and widely adopted technique for this purpose.[1][2] NCL involves the chemoselective reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[2]

While elegant, the NCL strategy presents a significant challenge when assembling three or more fragments. In a sequential "one-pot" ligation, the internal peptide segments must possess both a C-terminal thioester and a protected N-terminal cysteine. Failure to protect the N-terminal cysteine of the middle fragment would lead to undesirable intramolecular cyclization or intermolecular oligomerization, effectively terminating the synthesis.[3]

This necessitates a protecting group for the N-terminal cysteine that is stable throughout Fmoc-based Solid-Phase Peptide Synthesis (SPPS), including the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, yet can be removed selectively under mild conditions that do not affect the delicate peptide thioester. The 1,3-thiazolidine-4-carboxylate (Thz) group, a pseudoproline derived from cysteine, is a premier solution to this problem.[1][3] this compound is a key starting material for generating the Fmoc-protected Thz building block used in SPPS.

The Thiazolidine (Thz) Protecting Group: Properties and Principles

The Thz protecting group is effectively a masked form of cysteine, created by the condensation of the cysteine's N-terminal amine and side-chain thiol with an aldehyde (typically formaldehyde). This forms a stable five-membered ring.

Chemical Properties

This compound serves as a convenient precursor. The core structure, (4R)-thiazolidine-4-carboxylic acid, is a chiral, sulfur-containing cyclic amino acid analog.[4]

| Property | Value | Source |

| Molecular Formula | C6H12ClNO2S | [5] |

| Molecular Weight | 197.68 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| Synonyms | Ethyl L-thiazolidine-4-carboxylate HCl, Thioproline ethyl ester HCl | [5] |

For direct use in Fmoc-SPPS, this compound is typically converted into its N-Fmoc protected form, Fmoc-(4R)-thiazolidine-4-carboxylic acid (Fmoc-Thz-OH).

Mechanism of Protection and Deprotection

The stability of the thiazolidine ring is pH-dependent. It is highly stable under the acidic conditions of TFA used for peptide cleavage from the resin.[6] However, the ring-opening is a reversible equilibrium. Deprotection is achieved by shifting this equilibrium towards the open-chain cysteine form. This is accomplished by introducing an aldehyde scavenger, which reacts irreversibly with the released formaldehyde, preventing ring re-closure and liberating the N-terminal cysteine.[7][8]

Caption: Mechanism of Thz Deprotection.

Protocol: Incorporation via Fmoc-SPPS

The incorporation of a Thz-protected cysteine into a peptide sequence is achieved using standard Fmoc-SPPS protocols with the commercially available Fmoc-Thz-OH building block.

Experimental Workflow

Caption: Fmoc-SPPS Workflow for Thz Incorporation.

Step-by-Step Protocol

-

Resin Swelling: Swell the Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add a solution of 20% (v/v) piperidine in DMF to the resin, and agitate for 5 minutes. Repeat this step once.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove all traces of piperidine.

-

Coupling:

-

Prepare the coupling solution: Dissolve Fmoc-Thz-OH (4 equiv.), HBTU (3.9 equiv.), and DIPEA (8 equiv.) in DMF.

-

Add the coupling solution to the resin and agitate at room temperature for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[9]

-

Final Cleavage and Global Deprotection:

-

After the final coupling, wash the resin with DCM and dry it under vacuum.

-

Treat the peptide-resin with a cleavage cocktail of TFA/H2O/Triisopropylsilane (TIPS) (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[3]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification: Purify the crude Thz-protected peptide using reverse-phase HPLC.

Protocol: Thz Deprotection for Native Chemical Ligation

The selective removal of the Thz group is the key step that enables sequential ligation. This is typically performed after the first NCL step is complete. Several reagents can be used, each with specific advantages.

Comparison of Deprotection Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages | References |

| Methoxyamine HCl | pH 4.0-4.5, 37 °C, 2-4 hours | Efficient, common, and reliable. | Can sometimes be slow. | [10] |

| O-Benzylhydroxylamine (O-BHA) | pH 4.0, 55 °C, 1 hour | Rapid conversion. Can be extracted from the reaction mixture with an organic solvent. | Requires elevated temperature for fast kinetics. | [8][11] |

| CuSO4 / Ascorbate | pH 7.0, 37 °C, < 1 hour | Very fast, proceeds at neutral pH. | Requires quenching with a reducing agent like DTT. Potential for metal-catalyzed side reactions. | [12] |